An In-depth Technical Guide to Phenyl Acridine-9-Carboxylate (CAS 109392-90-7)
An In-depth Technical Guide to Phenyl Acridine-9-Carboxylate (CAS 109392-90-7)
Foreword: The Acridine Scaffold and Its Modern Significance
The planar, tricyclic heteroaromatic system of acridine has long been a privileged scaffold in medicinal chemistry and material science. Its derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties, largely attributed to their ability to intercalate with DNA and inhibit key enzymes like topoisomerase.[1][2][3][4] Phenyl acridine-9-carboxylate (CAS 109392-90-7) represents a pivotal, non-biologically active intermediate, serving as a foundational building block for synthesizing advanced functional molecules. Specifically, it is a direct precursor to a class of highly sensitive chemiluminescent agents used in modern analytical and diagnostic assays.[5] This guide provides a comprehensive technical overview of its synthesis, structural properties, and critical applications, grounded in established experimental data to support researchers in leveraging this versatile compound.
Core Physicochemical and Structural Properties
Phenyl acridine-9-carboxylate is a pale-yellow crystalline solid at room temperature.[5] Its core structure consists of the acridine ring system linked to a phenyl group via a carboxylate ester bridge at the 9-position. This linkage is a key determinant of its chemical reactivity and utility.
Table 1: Physicochemical Properties of Phenyl Acridine-9-Carboxylate
| Property | Value | Source(s) |
| CAS Number | 109392-90-7 | [6][7] |
| Molecular Formula | C₂₀H₁₃NO₂ | [6][7] |
| Molecular Weight | 299.32 g/mol | [6][7][8] |
| Melting Point | 188-192 °C (463–464 K) | [5][7] |
| Physical Form | Solid | |
| IUPAC Name | phenyl 9-acridinecarboxylate | |
| Storage | Sealed in dry, room temperature conditions | [7] |
Crystallographic and Conformational Analysis
X-ray crystallography studies reveal critical insights into the molecule's three-dimensional structure.[5] The acridine ring system itself is nearly planar, as expected. However, the ester group introduces significant conformational twists:
-
Carboxyl Group Twist: The carboxyl group is twisted at an angle of approximately 83.6° relative to the plane of the acridine skeleton.[5] This pronounced twist minimizes steric hindrance and influences the electronic communication between the acridine core and the phenoxy moiety.
-
Ring Dihedral Angle: The acridine ring system and the adjacent phenyl ring are not coplanar, exhibiting a dihedral angle of 6.4°.[5]
-
Crystal Packing: In the solid state, molecules arrange in stacks along the crystallographic b-axis, stabilized by multiple π–π interactions between the acridine rings of adjacent molecules.[5] This stacking is a characteristic feature of planar aromatic systems and is crucial for understanding its solid-state properties.
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of Phenyl acridine-9-carboxylate is a well-established multi-step process starting from acridine-9-carboxylic acid. The core of the synthesis is an esterification reaction. However, due to the relatively low nucleophilicity of phenol, a direct Fischer esterification is inefficient.[9][10] The preferred and more robust method involves the activation of the carboxylic acid by converting it to a highly reactive acyl chloride intermediate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Phenyl acridine-9-carboxylate.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[5]
Materials:
-
Acridine-9-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Phenol
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
N,N-diethylethanamine (Triethylamine)
-
N,N-dimethyl-4-pyridinamine (DMAP)
-
Silica gel for chromatography
-
Cyclohexane (chromatography grade)
-
Ethyl acetate (chromatography grade)
Procedure:
-
Activation of Carboxylic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend acridine-9-carboxylic acid in a tenfold molar excess of thionyl chloride.
-
Causality: Thionyl chloride serves as both the solvent and the reagent to convert the carboxylic acid to the highly electrophilic 9-(chlorocarbonyl)acridine. The excess ensures the reaction goes to completion.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 9-(chlorocarbonyl)acridine is a solid and can be used directly in the next step.
-
-
Esterification with Phenol:
-
Dissolve the crude 9-(chlorocarbonyl)acridine in anhydrous dichloromethane in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Anhydrous conditions are critical to prevent the hydrolysis of the reactive acyl chloride back to the carboxylic acid.
-
To this solution, add phenol (1.1 equivalents), N,N-diethylethanamine (1.2 equivalents), and a catalytic amount of DMAP.
-
Causality: N,N-diethylethanamine acts as a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product. DMAP is a highly effective acylation catalyst that accelerates the reaction with the weakly nucleophilic phenol.
-
Stir the reaction mixture at room temperature for 15 hours.
-
-
Workup and Purification:
-
After the reaction is complete, wash the organic mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel.
-
Elute with a solvent system of cyclohexane/ethyl acetate (e.g., 3:2 v/v) to isolate the pure Phenyl acridine-9-carboxylate.[5]
-
Combine the pure fractions and evaporate the solvent. The final product can be further purified by recrystallization from a suitable solvent like cyclohexane to obtain pale-yellow crystals.[5]
-
Biological Context and Mechanism of Action of the Acridine Class
While Phenyl acridine-9-carboxylate itself is primarily valued as a synthetic precursor, its core acridine structure is the foundation for numerous biologically active compounds. Understanding the general mechanisms of the acridine class provides essential context for its potential in drug discovery programs.
The primary mechanism of action for many cytotoxic acridine derivatives is DNA intercalation .[3][11] The planar aromatic structure of the acridine ring allows it to slip between the base pairs of the DNA double helix.
Caption: Pathway from Phenyl acridine-9-carboxylate to light emission.
Mechanism Explained:
-
Methylation: Phenyl acridine-9-carboxylate is N-alkylated at the heterocyclic nitrogen atom (N-10) to form the quaternary 10-methylacridinium salt. This step transforms the stable precursor into the active chemiluminescent label.
-
Oxidation: In the presence of a trigger solution, typically alkaline hydrogen peroxide, the acridinium salt is attacked at the 9-position.
-
Decomposition & Light Emission: This attack forms a highly unstable dioxetanone intermediate. This intermediate rapidly decomposes into an electronically excited N-methylacridone and releases the phenoxy group. As the excited N-methylacridone relaxes to its ground state, it emits a photon of light. [5] This high-efficiency, flash-type emission makes acridinium esters superior labels for high-throughput diagnostic platforms where sensitivity and speed are paramount.
Safety and Handling
According to supplier safety data, Phenyl acridine-9-carboxylate should be handled with care in a laboratory setting.
-
Signal Word: Warning * Hazard Statements:
-
H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation. * Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
-
Conclusion and Future Outlook
Phenyl acridine-9-carboxylate, CAS 109392-90-7, is a compound of significant technical importance. While not biologically active itself, it stands as a cornerstone intermediate for the synthesis of advanced analytical reagents, particularly acridinium ester chemiluminescent labels. Its well-defined synthesis and stable nature make it a reliable starting material for these applications.
For drug development professionals, the compound represents a versatile scaffold. The ester linkage at the 9-position is a reactive handle that can be readily modified. By replacing the phenol with other functional groups, such as linkers, pharmacophores, or targeting moieties, novel acridine derivatives can be designed and synthesized. Given the proven therapeutic potential of the acridine class, Phenyl acridine-9-carboxylate serves as an excellent entry point for creating new chemical entities aimed at targets in oncology, infectious diseases, and inflammatory disorders.
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